2-[5-amino-3-(ethylsulfanyl)-4-(4-methylbenzenesulfonyl)-1H-pyrazol-1-yl]-N-(4-bromophenyl)acetamide
Description
2-[5-amino-3-(ethylsulfanyl)-4-(4-methylbenzenesulfonyl)-1H-pyrazol-1-yl]-N-(4-bromophenyl)acetamide is a structurally complex acetamide derivative featuring a pyrazole core substituted with an amino group, an ethylsulfanyl moiety, and a 4-methylbenzenesulfonyl (tosyl) group. The N-acetamide linkage connects to a 4-bromophenyl aromatic ring, introducing significant steric bulk and electronic effects. The bromine atom on the phenyl ring may enhance lipophilicity and influence binding interactions, while the tosyl group could modulate solubility and metabolic stability .
Properties
IUPAC Name |
2-[5-amino-3-ethylsulfanyl-4-(4-methylphenyl)sulfonylpyrazol-1-yl]-N-(4-bromophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN4O3S2/c1-3-29-20-18(30(27,28)16-10-4-13(2)5-11-16)19(22)25(24-20)12-17(26)23-15-8-6-14(21)7-9-15/h4-11H,3,12,22H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZBXLRNNDTNAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN(C(=C1S(=O)(=O)C2=CC=C(C=C2)C)N)CC(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[5-amino-3-(ethylsulfanyl)-4-(4-methylbenzenesulfonyl)-1H-pyrazol-1-yl]-N-(4-bromophenyl)acetamide typically involves multiple steps. One common synthetic route includes the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, leading to the formation of an intermediate ester compound . This intermediate can then undergo further reactions to introduce the amino, ethylsulfanyl, and other substituents on the pyrazole ring.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur-containing ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines under appropriate conditions.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles in the presence of suitable catalysts.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Structure and Composition
The molecular formula of the compound is . The structure includes a pyrazole ring, an acetamide group, and several functional groups that contribute to its biological activity.
Anticancer Activity
Research indicates that compounds similar to 2-[5-amino-3-(ethylsulfanyl)-4-(4-methylbenzenesulfonyl)-1H-pyrazol-1-yl]-N-(4-bromophenyl)acetamide exhibit significant anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
Case Study: Inhibition of Tumor Growth
A study demonstrated that a related pyrazole compound effectively reduced tumor size in animal models by inducing apoptosis in cancer cells. This was attributed to the compound's ability to interfere with cell signaling pathways critical for cancer cell survival.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation.
Case Study: COX Inhibition
In vitro studies showed that similar compounds could reduce the production of pro-inflammatory cytokines in cultured cells, suggesting potential for treating inflammatory diseases such as arthritis.
Enzyme Inhibition
Another promising application is in enzyme inhibition. The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like diabetes and metabolic syndrome.
Case Study: Enzyme Activity Modulation
Research has reported that certain pyrazole derivatives can inhibit phosphodiesterase enzymes, which are involved in cyclic nucleotide signaling. This inhibition can lead to increased intracellular levels of cyclic AMP, promoting beneficial metabolic effects.
Summary of Applications
Synthesis Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Formation of Pyrazole Core | Condensation | Hydrazine derivatives |
| Introduction of Ethylsulfanyl | Substitution | Ethylsulfanyl chloride |
| Acetamide Group Addition | Functional Group Modification | Acetic anhydride |
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring and its substituents can bind to active sites on enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
2-{[5-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(4-methylphenyl)acetamide (CAS 539810-74-7)
- Substituents :
- A benzotriazole moiety introduces aromatic stacking capability, contrasting with the tosyl group in the target compound.
- The 4-methylphenyl acetamide group reduces steric hindrance compared to the 4-bromophenyl group.
- Hypothetical Properties :
2-{[4-(4-Bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]acetamide (CAS 618432-37-4)
- Core Heterocycle : Shares a triazole ring but incorporates a pyridine substituent, increasing basicity.
- Substituents: The 4-bromophenyl group matches the target compound, suggesting similar steric effects.
- Increased molecular weight and possible bioavailability challenges .
Comparative Data Table
| Property | Target Compound | CAS 539810-74-7 | CAS 618432-37-4 |
|---|---|---|---|
| Molecular Formula | C₂₀H₂₁BrN₄O₃S₂ | C₂₃H₂₁N₇OS₂ | C₂₇H₂₁BrN₆OS₂ |
| Key Substituents | Tosyl, 4-bromophenyl | Benzotriazole, 4-methylphenyl | Pyridine, benzothiazole |
| Hypothetical logP | ~3.5 (high) | ~2.8 (moderate) | ~3.2 (moderate-high) |
| Solubility (Predicted) | Low (non-polar groups) | Moderate | Low-moderate |
| Metabolic Stability | Moderate (ethylsulfanyl) | High (benzotriazole) | Moderate (pyridine) |
Methodological Considerations
- Structural Analysis : Tools like SHELX enable precise determination of bond lengths, angles, and crystal packing, which are critical for comparing molecular geometries. For instance, the tosyl group’s conformation in the target compound may differ from benzotriazole in CAS 539810-74-7 due to steric and electronic factors .
- Electronic Properties: Multiwfn can analyze electrostatic potentials and electron density distributions. The 4-bromophenyl group’s electron-withdrawing nature likely creates distinct charge regions compared to methylphenyl analogues, influencing reactivity and intermolecular interactions .
Biological Activity
The compound 2-[5-amino-3-(ethylsulfanyl)-4-(4-methylbenzenesulfonyl)-1H-pyrazol-1-yl]-N-(4-bromophenyl)acetamide , also known as G196-0883, is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. This article explores the biological activity of this specific compound, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C20H21BrN4O3S2
- IUPAC Name : this compound
- SMILES : CCSc1nn(c(Nc(cccc2)c2Br)=O)c(N)c1S(c1ccc(C)cc1)(=O)=O
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanisms may include:
- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access.
- Receptor Modulation : It could act on various receptors involved in inflammatory and pain pathways, potentially leading to reduced inflammation and pain perception.
Biological Activities
Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities. The following table summarizes some key findings related to the biological activities of this compound:
Case Studies and Research Findings
Several studies have evaluated the biological activity of pyrazole compounds similar to G196-0883. Notable findings include:
- Anti-inflammatory Effects :
- Analgesic Properties :
- Anticancer Activity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
